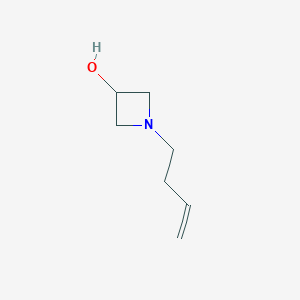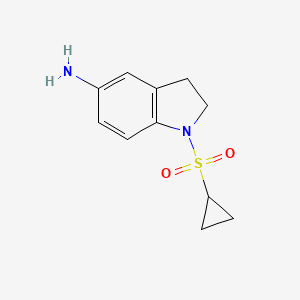
3-(2,2,2-トリフルオロエトキシ)イソニコチノニトリル
説明
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高エネルギー密度電池
3-(2,2,2-トリフルオロエトキシ)イソニコチノニトリル: は、高エネルギー密度リチウム金属電池に使用するために研究されています。 電解質溶媒として、高い酸化安定性、低い揮発性、および不燃性を示し、Li|NCM電池に適しています 。この化合物は、より優れたサイクル性能を達成し、有機成分とLiFが豊富な固体電解質界面の形成に貢献します。
医薬品試験
この化合物は、医薬品試験で高品質な基準物質として使用されます。 その安定性と独特の化学構造により、NMR、HPLC、LC-MS、およびUPLCなどのさまざまな分析方法で正確な結果を得るのに理想的です .
有機合成
有機合成の分野では、3-(2,2,2-トリフルオロエトキシ)イソニコチノニトリルは、より複雑な分子を合成するための前駆体または中間体として役立ちます。 そのユニークなトリフルオロエトキシ基は、新しい医薬品または材料の開発において貴重な部分になり得ます .
作用機序
Target of Action
The primary target of “3-(2,2,2-Trifluoroethoxy)propionitrile” is the lithium metal anode and the high-voltage NCM cathode in lithium metal batteries .
Mode of Action
This compound interacts with its targets by forming a solid electrolyte interphase on the lithium metal anode. This interphase is enriched with organic components and lithium fluoride (LiF), which is proposed to come from the decomposition of the compound .
Biochemical Pathways
The compound affects the energy transfer pathways in lithium metal batteries. It improves the cycling performance of both the lithium metal anode and the high-voltage NCM cathode .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in the battery. The compound exhibits high oxidative stability, low volatility, and non-flammability .
Result of Action
The use of “3-(2,2,2-Trifluoroethoxy)propionitrile” as an electrolyte solvent results in better cycling performance for both the lithium metal anode and the high-voltage NCM cathode, compared to a commercial carbonate electrolyte .
生化学分析
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their activity. For instance, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKEBXDDGSXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)
![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)
![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)


![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)
![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)
![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)

